molecular formula C25H29N3O3S B11277875 2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide

2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide

Cat. No.: B11277875
M. Wt: 451.6 g/mol
InChI Key: PJHDYQRMMWJQMX-UHFFFAOYSA-N
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Description

2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hexahydrophthalazinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This step involves the alkylation of the phthalazinone ring using ethyl halides in the presence of a base.

    Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and block enzymatic reactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
  • 3,5,4’-Trihydroxy-6,7-dimethoxyflavone
  • Ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa cyclopenta [1,2-c]pyrazol-1-yl)acetate

Uniqueness

What sets 2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexahydrophthalazinone ring, along with the sulfonamide linkage, provides a versatile scaffold for further modifications and applications.

Properties

Molecular Formula

C25H29N3O3S

Molecular Weight

451.6 g/mol

IUPAC Name

2-ethyl-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)-N-(4-propan-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C25H29N3O3S/c1-4-17-9-10-19(24-21-7-5-6-8-22(21)25(29)27-26-24)15-23(17)32(30,31)28-20-13-11-18(12-14-20)16(2)3/h9-16,28H,4-8H2,1-3H3,(H,27,29)

InChI Key

PJHDYQRMMWJQMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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